molecular formula C16H18N4O4S2 B2972840 N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE CAS No. 842972-84-3

N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE

Cat. No.: B2972840
CAS No.: 842972-84-3
M. Wt: 394.46
InChI Key: YAUICKAUEUGINT-UHFFFAOYSA-N
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Description

N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a cyclopropanecarboxamide group attached to a thiadiazole ring, which is further substituted with a dimethoxyphenyl group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions. The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiadiazole intermediate. The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction using cyclopropanecarboxylic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Mechanism of Action

The mechanism of action of N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The dimethoxyphenyl group may enhance the compound’s binding affinity to these targets, while the cyclopropanecarboxamide group could contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to its combination of a thiadiazole ring, a dimethoxyphenyl group, and a cyclopropanecarboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-23-10-5-6-12(24-2)11(7-10)17-13(21)8-25-16-20-19-15(26-16)18-14(22)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUICKAUEUGINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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